![molecular formula C10H13BrO2 B8129106 1-Bromo-3-methoxy-5-propoxybenzene](/img/structure/B8129106.png)
1-Bromo-3-methoxy-5-propoxybenzene
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Overview
Description
1-Bromo-3-methoxy-5-propoxybenzene is an organic compound with the molecular formula C({10})H({13})BrO({2}). It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group (-OCH({3})), and a propoxy group (-OCH({2})CH({2})CH(_{3})). This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methoxy-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-propoxybenzene. This reaction typically uses bromine (Br(_{2})) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Reaction Conditions:
Solvent: Often carried out in an inert solvent such as carbon tetrachloride (CCl({2})Cl(_{2})).
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent flow rates) can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methoxy-5-propoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, alkoxide, amine) under suitable conditions.
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH(_{4})).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO({3})) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH({4})) in ether solvents.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-methoxy-5-propoxyphenol, 3-methoxy-5-propoxybenzylamine, etc.
Oxidation: Products can include 3-methoxy-5-propoxybenzaldehyde, 3-methoxy-5-propoxybenzoic acid.
Reduction: The major product is 3-methoxy-5-propoxybenzene.
Scientific Research Applications
1-Bromo-3-methoxy-5-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-5-propoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Lacks the propoxy group, making it less hydrophobic and potentially altering its reactivity.
1-Bromo-3-propoxybenzene: Lacks the methoxy group, which can affect its electron-donating properties and reactivity.
1-Bromo-4-methoxy-2-propoxybenzene: Positional isomer with different substitution pattern, leading to different chemical and physical properties.
Uniqueness
1-Bromo-3-methoxy-5-propoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in both chemical and biological systems. The presence of both methoxy and propoxy groups provides a balance of electron-donating effects and hydrophobic character, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-methoxy-5-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-4-13-10-6-8(11)5-9(7-10)12-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCPSYSIFWKUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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